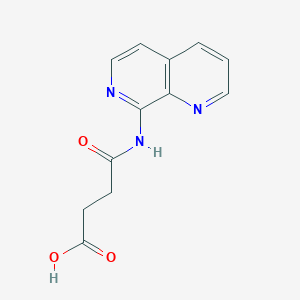

4-(1,7-Naphthyridin-8-ylamino)-4-oxobutanoic acid

Description

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms within aromatic ring systems. The compound's molecular formula is documented as C₁₂H₁₁N₃O₃, with a molecular weight of 245.23 daltons. The Chemical Abstracts Service registry number 396682-90-9 serves as the unique identifier for this specific chemical entity, while the Molecular Design Limited number MFCD01319225 provides additional cataloging reference.

The compound's structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System string: OC(=O)CCC(=O)NC1=NC=CC2C=CC=NC=21. The International Chemical Identifier representation provides a standardized method for computational analysis and database searches: 1S/C12H11N3O3/c16-9(3-4-10(17)18)15-12-11-8(5-7-14-12)2-1-6-13-11/h1-2,5-7H,3-4H2,(H,17,18)(H,14,15,16). This systematic approach to chemical identification ensures accurate communication across scientific disciplines and facilitates comprehensive literature searches.

The topological analysis reveals specific structural characteristics that define this compound's chemical behavior. The molecule contains eighteen heavy atoms, with a topological polar surface area of 92.2 square angstroms. The compound exhibits two hydrogen bond donor sites and six hydrogen bond acceptor sites, while maintaining five rotatable chemical bonds that contribute to its conformational flexibility. These structural parameters significantly influence the compound's solubility characteristics and potential biological interactions.

Historical Development of Naphthyridine Derivatives

The historical development of naphthyridine derivatives represents a significant chapter in heterocyclic chemistry, beginning with the pioneering work of early twentieth-century chemists. The first unsubstituted naphthyridines, specifically 1,5-naphthyridine and 1,8-naphthyridine, were successfully synthesized and published in 1927 by Bobranski, Suchard, and Koller. This foundational research established the groundwork for subsequent investigations into the diverse family of naphthyridine compounds, which would eventually encompass six distinct structural isomers based on the positional arrangement of nitrogen atoms within the bicyclic system.

The systematic exploration of naphthyridine chemistry continued through the mid-twentieth century, with significant contributions from Ikekawa in 1958, who reported the synthesis of 1,6-naphthyridine, 1,7-naphthyridine, and 2,7-naphthyridine. The completion of the naphthyridine family occurred in 1965 when 2,6-naphthyridine was independently reported by Giacomello and colleagues, as well as Tan and colleagues. This systematic investigation of all possible naphthyridine isomers provided researchers with a comprehensive understanding of the structural diversity possible within this heterocyclic family.

The biological significance of naphthyridine derivatives became apparent through the discovery of nalidixic acid, which demonstrated strong antibacterial properties and positioned 1,8-naphthyridine as the most extensively studied member of the naphthyridine family. This breakthrough led to increased research interest in naphthyridine derivatives for pharmaceutical applications. Contemporary research has revealed that naphthyridine compounds exhibit broad biological activities, including antibacterial, antiviral, and anticancer properties. Recent studies have specifically investigated naphthyridine derivatives as potential anticancer agents, with several compounds advancing to clinical trials.

| Year | Compound Discovered | Researchers | Significance |

|---|---|---|---|

| 1927 | 1,5-naphthyridine | Bobranski, Suchard | First naphthyridine synthesis |

| 1927 | 1,8-naphthyridine | Koller | Foundational heterocyclic work |

| 1958 | 1,6-, 1,7-, 2,7-naphthyridine | Ikekawa | Expanded structural diversity |

| 1965 | 2,6-naphthyridine | Giacomello et al., Tan et al. | Completed naphthyridine family |

The medicinal chemistry applications of naphthyridine derivatives have expanded significantly in recent decades, with research demonstrating their potential as ligands for metal-coordinated complexes involving various metal ions including copper, gold, zinc, molybdenum, rhenium, mercury, iron, cobalt, nickel, ruthenium, rhodium, palladium, platinum, europium, and terbium. This versatility in coordination chemistry has opened new avenues for drug design and materials science applications. Additionally, naturally occurring naphthyridine derivatives have been identified in plants, such as 1-methoxy-4,5,9,10-tetrahydropyridonaphthyridin-6(8H)-one found in the roots of Sophora genus plants.

Positional Isomerism in Polycyclic Aromatic Heterocycles

Positional isomerism in polycyclic aromatic heterocycles represents a fundamental concept in organic chemistry that significantly influences the chemical and biological properties of these compounds. The phenomenon occurs when compounds share identical molecular formulas but differ in the spatial arrangement of functional groups or heteroatoms within their ring systems. In the context of naphthyridine derivatives, positional isomerism manifests through the different possible arrangements of nitrogen atoms within the bicyclic aromatic framework, resulting in six distinct structural isomers designated as 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.

The structural diversity arising from positional isomerism in naphthyridines directly impacts their chemical reactivity and biological activity profiles. Each positional isomer exhibits unique electronic properties due to the varying positions of electron-withdrawing nitrogen atoms, which influence the electron density distribution throughout the aromatic system. This electronic variation affects fundamental properties such as basicity, nucleophilicity, and coordination behavior with metal ions. The 1,7-naphthyridine system, specifically relevant to this compound, represents one particular arrangement where nitrogen atoms occupy positions 1 and 7 of the bicyclic structure.

Heterocyclic compounds, including naphthyridines, constitute a significant portion of known chemical compounds, with more than half of all characterized molecules containing heterocyclic rings. The prevalence of nitrogen heterocycles in pharmaceutical applications is particularly noteworthy, with fifty-nine percent of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistical significance underscores the importance of understanding positional isomerism effects on biological activity and drug design strategies.

| Isomer Type | Definition | Impact on Properties | Examples in Naphthyridines |

|---|---|---|---|

| Chain Isomerism | Different carbon chain arrangements | Altered physical properties | Not applicable to naphthyridines |

| Positional Isomerism | Different heteroatom positions | Modified electronic properties | 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, 2,7-naphthyridine |

| Functional Isomerism | Different functional groups | Distinct chemical behavior | Amide vs. ester derivatives |

The classification of heterocyclic compounds based on electronic structure provides additional insight into the behavior of positional isomers. Saturated heterocycles typically behave similarly to their acyclic analogs, while unsaturated aromatic heterocycles exhibit distinct properties governed by their aromatic character and heteroatom positioning. The study of organic heterocyclic chemistry focuses particularly on five- and six-membered unsaturated rings, with naphthyridines representing fused benzene derivatives that combine two six-membered aromatic rings containing nitrogen heteroatoms.

Recent advances in three-dimensional quantitative structure-activity relationship modeling have provided detailed insights into how positional variations in naphthyridine derivatives affect their biological activities. Comparative molecular field analysis and comparative molecular similarity indices analysis have been employed to understand structure-activity relationships in naphthyridine-based anticancer compounds. These studies have demonstrated that specific structural features, including the positioning of nitrogen atoms and substituent groups, significantly influence cytotoxic activity against various cancer cell lines.

Properties

IUPAC Name |

4-(1,7-naphthyridin-8-ylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c16-9(3-4-10(17)18)15-12-11-8(5-7-14-12)2-1-6-13-11/h1-2,5-7H,3-4H2,(H,17,18)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLLOFROZJRIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2)NC(=O)CCC(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375567 | |

| Record name | 4-(1,7-naphthyridin-8-ylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396682-90-9 | |

| Record name | 4-(1,7-naphthyridin-8-ylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,7-Naphthyridin-8-ylamino)-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,7-Naphthyridin-8-ylamino)-4-oxobutanoic acid typically involves the reaction of 1,7-naphthyridine-8-amine with a suitable acylating agent. One common method includes the use of succinic anhydride as the acylating agent, which reacts with 1,7-naphthyridine-8-amine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(1,7-Naphthyridin-8-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-(1,7-Naphthyridin-8-ylamino)-4-oxobutanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1,7-Naphthyridin-8-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Structural Differences :

- Substituent: A naphthalen-2-yl group replaces the 1,7-naphthyridin-8-ylamino moiety.

- Electronic Profile: The absence of nitrogen atoms in the aromatic system reduces polarity compared to the naphthyridine derivative.

| Property | Value |

|---|---|

| Molecular Weight | 228.24 g/mol |

| logP | 2.8126 |

| Hydrogen Bond Acceptors | 5 |

| Polar Surface Area | 41.598 Ų |

| Solubility (logSw) | -3.605 (poor aqueous) |

4-(2-Naphthyl)-4-oxobutanoic Acid (4-NOB)

Structural Differences :

- Similar to the compound in Section 2.1 but emphasizes the 2-naphthyl positional isomer.

- Physical State: Colorless solid, soluble in organic solvents.

- Reactivity: Acts as a proton donor in syntheses, facilitating heterocycle and polymer formation.

4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic Acid

Structural Differences :

- A sulfonamide-piperazine group replaces the aromatic substituent.

| Property | Value |

|---|---|

| Acid pKa (calculated) | Not explicitly stated |

| Functional Groups | Sulfonyl, piperazine, carboxylic acid |

Research Implications

Future studies should explore its pharmacokinetic profile and synthetic utility relative to sulfonamide analogs.

Biological Activity

4-(1,7-Naphthyridin-8-ylamino)-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, particularly its role as an acetylcholinesterase (AChE) inhibitor, and other relevant pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of naphthyridine derivatives. Various methods have been reported for synthesizing naphthyridine-based compounds, which often serve as precursors for this specific compound. The reaction pathways usually involve cyclization processes and modifications of functional groups to achieve the desired structure and activity .

Acetylcholinesterase Inhibition

One of the most significant biological activities associated with this compound is its inhibitory effect on AChE. AChE plays a critical role in the hydrolysis of acetylcholine in the synaptic cleft, and its inhibition is a therapeutic target in conditions such as Alzheimer's disease.

In Vitro Studies:

Recent studies have evaluated various naphthyridine derivatives for their AChE inhibitory activities. For example, compounds derived from naphthyridine structures exhibited IC50 values ranging from 2.12 to 24.72 µM, indicating varying degrees of potency . Specifically, some derivatives showed promising results with IC50 values below 10 µM, comparable to standard drugs like galantamine.

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| 4e | 2.12 | High |

| 4b | 7.20 | Moderate |

| 4c | 15.21 | Moderate |

| 4f | 24.72 | Low |

The structure-activity relationship (SAR) analysis suggests that smaller substituents on the phenyl ring enhance inhibitory activity due to better fit within the AChE active site .

Other Pharmacological Activities

In addition to AChE inhibition, compounds containing the naphthyridine moiety have been reported to exhibit a broad spectrum of biological activities including:

- Antiviral Activity: Naphthyridine derivatives have shown effectiveness against HIV-1 integrase and cytomegalovirus (HCMV) .

- Antimicrobial Properties: Some studies indicate that certain naphthyridine derivatives possess antimicrobial activity against various bacterial strains .

Case Studies

Several case studies highlight the therapeutic potential of naphthyridine derivatives:

- Alzheimer's Disease Models: In preclinical models of Alzheimer's disease, compounds similar to this compound demonstrated significant improvement in cognitive function when administered as AChE inhibitors.

- Cancer Research: Naphthyridine derivatives have been investigated for their role in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Q & A

Q. Q1. What are the established synthetic routes for 4-(1,7-Naphthyridin-8-ylamino)-4-oxobutanoic acid, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with halogenated naphthyridine precursors and functionalized butanoic acid derivatives. Key steps include:

- Coupling Reactions : Amide bond formation between 1,7-naphthyridine-8-amine and activated 4-oxobutanoic acid derivatives (e.g., using HATU or EDC as coupling agents).

- Purification : Column chromatography or recrystallization to isolate intermediates.

- Optimization : Systematic variation of temperature (e.g., 25–80°C), solvent polarity (DMF, DMSO), and stoichiometric ratios to maximize yield. For example, tert-butyl ester protection of the butanoic acid moiety improves solubility during coupling .

- Validation : Analytical techniques like HPLC (≥95% purity) and LC-MS confirm product integrity.

Q. Q2. What analytical techniques are critical for structural characterization of this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR verify regioselectivity of the naphthyridine-amide linkage. For instance, aromatic protons in 1,7-naphthyridine appear as distinct singlets (δ 8.5–9.5 ppm), while the butanoic acid chain shows characteristic α-proton splitting (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 342.0 for intermediates) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives.

Advanced Research Questions

Q. Q3. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced target binding affinity?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electron distribution in the naphthyridine core, identifying reactive sites for functionalization. For example, fluorination at C2 improves electrophilicity .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. A derivative with a 4-bromophenyl substituent showed ∆G = -9.2 kcal/mol binding to a kinase active site, correlating with experimental IC₅₀ values .

Q. Q4. How should researchers address contradictory data in biological activity assays (e.g., IC₅₀ variability across cell lines)?

Methodological Answer:

- Controlled Variables : Standardize cell passage number, culture conditions (e.g., serum concentration), and assay endpoints (e.g., ATP-based viability vs. apoptosis markers).

- Statistical Analysis : Use ANOVA to identify outliers. For instance, discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may arise from differential expression of target proteins in HeLa vs. MCF-7 cells .

- Orthogonal Assays : Validate results with SPR (binding kinetics) or Western blotting (target inhibition) .

Q. Q5. What strategies are recommended for evaluating the compound’s solubility and stability in physiological buffers?

Methodological Answer:

- Solubility Screening : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (e.g., FaSSIF/FeSSIF). Adding cyclodextrins or PEGylation improves aqueous solubility .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with UPLC monitoring. Degradation products (e.g., hydrolyzed amide bonds) are identified via MS/MS .

Q. Q6. How can reaction engineering principles be applied to scale up synthesis while minimizing side reactions?

Methodological Answer:

- Process Optimization : Use flow chemistry to control exothermic reactions (e.g., amide coupling) and reduce byproduct formation.

- DOE (Design of Experiments) : A 2³ factorial design evaluates temperature, residence time, and catalyst loading. For example, reducing Pd(OAc)₂ from 5 mol% to 2 mol% maintains >80% yield while lowering metal contamination .

- In-line Analytics : PAT tools (e.g., FTIR) monitor reaction progress in real time .

Q. Q7. What methodologies are effective for studying the compound’s metabolic pathways and degradation products?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. For example, oxidative demethylation of tert-butyl esters generates carboxylic acid derivatives .

- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Major degradation pathways include hydrolysis of the amide bond (60% degradation at pH 9) .

Methodological Frameworks

Q. Q8. How can factorial design be implemented to optimize reaction parameters for novel derivatives?

Methodological Answer:

- Screening Design : A Plackett-Burman design identifies critical factors (e.g., solvent, catalyst, temperature).

- Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear relationships. For a Suzuki-Miyaura coupling, optimal conditions were: 70°C, 1.5 equiv boronic acid, and 3 mol% Pd catalyst, yielding 92% product .

Q. Q9. What advanced statistical tools are recommended for analyzing dose-response relationships in pharmacological studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.